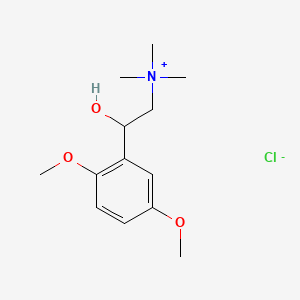

(2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride

Description

(2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride is a quaternary ammonium compound characterized by a phenethyl backbone substituted with two methoxy groups at the 2- and 5-positions and a hydroxyl group at the beta position. The trimethylammonium moiety confers cationic properties, making it relevant for applications in pharmaceuticals, surfactants, or biochemical research.

Properties

CAS No. |

63977-45-7 |

|---|---|

Molecular Formula |

C13H22ClNO3 |

Molecular Weight |

275.77 g/mol |

IUPAC Name |

[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C13H22NO3.ClH/c1-14(2,3)9-12(15)11-8-10(16-4)6-7-13(11)17-5;/h6-8,12,15H,9H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

IUXBQHOEFVDPEG-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,5-dimethoxyphenethylamine.

Hydroxylation: The phenethylamine is then hydroxylated at the beta position to introduce the beta-hydroxy group.

Quaternization: The hydroxylated intermediate is reacted with trimethylamine to form the trimethylammonium chloride moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The beta-hydroxy group can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted phenethylamine derivatives.

Scientific Research Applications

(2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s unique structure contrasts with other trimethylammonium derivatives:

Key Observations :

- Aromatic vs. Aliphatic Backbones : The phenethyl group in the target compound introduces aromaticity and hydrogen-bonding capacity via methoxy and hydroxyl groups, unlike the aliphatic chains in Soytrimonium or n-alkyl derivatives. This likely enhances solubility in polar solvents and alters metabolic pathways.

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from structural analogs:

- Solubility: Aromatic substituents may reduce solubility in nonpolar media compared to aliphatic chains but improve water solubility due to polarity.

- Stability : The hydroxyl group could introduce susceptibility to oxidation or hydrolysis, unlike saturated alkyl derivatives.

Biological Activity

(2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride, a compound derived from phenethylamine, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a trimethylammonium group attached to a 2,5-dimethoxy-beta-hydroxyphenethyl moiety. Its structure can be represented as follows:

This compound exhibits properties typical of phenethylamines, including interactions with various neurotransmitter systems.

Research indicates that (2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride primarily acts as a serotonin receptor agonist , particularly at the 5-HT2A and 5-HT2C receptors. These receptors are implicated in mood regulation and cognitive functions. The compound's activity at these sites suggests potential applications in treating mood disorders and enhancing neuroplasticity.

1. Neuropharmacological Effects

Studies have shown that compounds similar to (2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride can induce significant neuropharmacological effects. For instance, CYB210010, a related compound, demonstrated high agonist potency at the 5-HT2A receptor and resulted in increased expression of genes associated with neuroplasticity in the frontal cortex .

2. Antitumor Activity

Research has explored the antitumor potential of related compounds. For example, certain derivatives have inhibited the growth of murine Sarcoma 180 and L1210 cell lines in vitro . This suggests that (2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride may also exhibit similar properties.

3. Safety and Toxicity

Toxicological assessments indicate that many derivatives of this class of compounds are relatively non-toxic to mice . However, further studies are necessary to establish comprehensive safety profiles for human use.

Case Study 1: Neuroplasticity Enhancement

In a controlled study involving animal models, administration of a related compound resulted in observable behavioral changes associated with enhanced neuroplasticity. The study measured gene expression changes in the frontal cortex following treatment, indicating a potential mechanism for cognitive enhancement .

Case Study 2: Antitumor Efficacy

A series of experiments assessed the cytotoxicity of related phenethylamines against various cancer cell lines. The findings highlighted that certain structural modifications significantly increased the compounds' efficacy against specific tumors, suggesting that (2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride could be optimized for better therapeutic outcomes .

Data Table: Biological Activities Comparison

| Compound Name | Receptor Activity | Antitumor Activity | Toxicity Level |

|---|---|---|---|

| (2,5-Dimethoxy-beta-hydroxyphenethyl)trimethylammonium chloride | 5-HT2A Agonist | Moderate | Low |

| CYB210010 | High potency at 5-HT2A | High | Low |

| Related Phenethylamine Derivatives | Varies | Significant in specific lines | Moderate to Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.